1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a synthetic organic compound that features a cyclobutane ring substituted with an amino group, a benzyloxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Benzyloxy Group Addition: This step can involve the use of benzyl alcohol derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group could yield nitro derivatives, while reduction of the carboxylic acid group could yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-(benzyloxy)cyclobutane-1-carboxylic acid: Lacks the trifluoromethyl group.
1-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid: Lacks the benzyloxy group.
1-Amino-3-(benzyloxy)-3-methylcyclobutane-1-carboxylic acid: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
1-Amino-3-(benzyloxy)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H14F3NO3 |
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Molecular Weight |
289.25 g/mol |
IUPAC Name |
1-amino-3-phenylmethoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)12(7-11(17,8-12)10(18)19)20-6-9-4-2-1-3-5-9/h1-5H,6-8,17H2,(H,18,19) |
InChI Key |
HAQSPWMDFNQQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)(F)F)OCC2=CC=CC=C2)(C(=O)O)N |
Origin of Product |
United States |
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